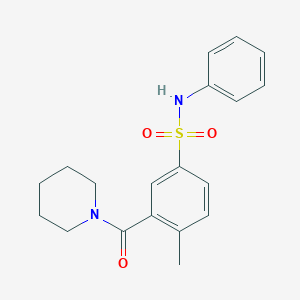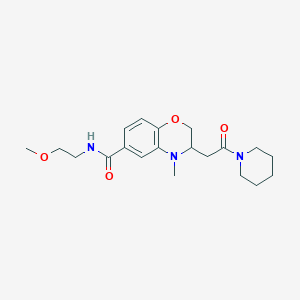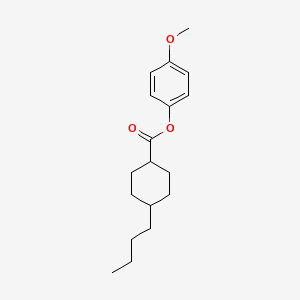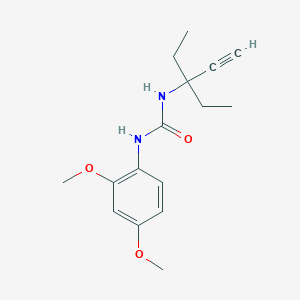
4-methyl-N-phenyl-3-(1-piperidinylcarbonyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-phenyl-3-(1-piperidinylcarbonyl)benzenesulfonamide, commonly known as MPCC, is a chemical compound that has been extensively researched for its potential applications in scientific research. It belongs to the class of sulfonamide compounds and has been found to exhibit unique biochemical and physiological effects.
作用机制
The mechanism of action of MPCC involves the inhibition of carbonic anhydrase enzymes, which play a crucial role in the regulation of acid-base balance in the body. By inhibiting these enzymes, MPCC can alter the pH of various bodily fluids, which can have a range of physiological effects. Additionally, MPCC has been found to interact with certain receptors in the brain, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
MPCC has been found to exhibit a range of biochemical and physiological effects, including inhibition of carbonic anhydrase enzymes, alteration of pH in bodily fluids, and interaction with certain receptors in the brain. These effects have been studied extensively in animal models, and may have potential applications in the development of new drugs for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of MPCC for lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. Additionally, MPCC has been shown to have anticonvulsant and analgesic effects, which may have potential applications in the development of new drugs for the treatment of epilepsy and pain. However, one limitation of MPCC is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
未来方向
There are several future directions for research on MPCC. One potential area of investigation is the development of new drugs based on the structure of MPCC, which may have improved pharmacological properties and fewer side effects. Additionally, further studies are needed to elucidate the precise mechanisms of action of MPCC, particularly with regard to its interactions with receptors in the brain. Finally, more research is needed to determine the potential applications of MPCC in the treatment of various diseases, including epilepsy and pain.
Conclusion:
In conclusion, MPCC is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits potent inhibitory activity against carbonic anhydrase enzymes, as well as anticonvulsant and analgesic effects. While there are some limitations to its use in lab experiments, MPCC has significant potential for the development of new drugs and further research is needed to fully understand its mechanisms of action and potential applications.
合成方法
The synthesis of MPCC involves the reaction of 4-methylbenzenesulfonyl chloride with N-phenylpiperidine-1-carboxamide in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields MPCC as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
MPCC has been widely used in scientific research as a tool to study the role of sulfonamide compounds in various biological processes. It has been found to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance in the body. MPCC has also been shown to have anticonvulsant and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of epilepsy and pain.
属性
IUPAC Name |
4-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-10-11-17(25(23,24)20-16-8-4-2-5-9-16)14-18(15)19(22)21-12-6-3-7-13-21/h2,4-5,8-11,14,20H,3,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVFSNQLJOHUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5319569.png)


![N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5319587.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(methylamino)nicotinamide](/img/structure/B5319594.png)

![4-(4-hydroxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5319614.png)
![5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5319623.png)
![3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5319634.png)
![ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5319638.png)


![2-{[4-allyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5319658.png)
![1-[3-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B5319668.png)